![molecular formula C7H5N3O B1391333 [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde CAS No. 614750-81-1](/img/structure/B1391333.png)
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde (CAS: 614750-81-1) is a nitrogen-rich bicyclic heterocyclic compound featuring a fused triazole and pyridine core with a carbaldehyde (-CHO) functional group at the 6-position. Its molecular formula is C₇H₅N₃O, with a molecular weight of 147.13 g/mol . This compound is primarily used in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules due to its reactive aldehyde group, which facilitates further derivatization . Its physicochemical properties, including a melting point range of 230–306°C (observed in structurally related triazolopyrimidines) and stability under standard laboratory conditions, make it suitable for multi-step synthetic workflows .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications. The microwave-mediated synthesis, in particular, offers a rapid and efficient route that can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid.
Reduction: [1,2,4]Triazolo[1,5-a]pyridine-6-methanol.
Substitution: Various substituted triazolo[1,5-a]pyridines depending on the nucleophile used.
Scientific Research Applications
Overview
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde is a heterocyclic compound characterized by a unique structure that includes a triazole ring fused to a pyridine ring, with an aldehyde functional group at the 6-position. Its molecular formula is C7H5N3O, and it has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Scientific Research Applications
The applications of this compound span various fields including chemistry, biology, and medicine. Below are detailed insights into its applications:
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit AXL receptor tyrosine kinase, which is implicated in cancer progression. This inhibition may provide therapeutic avenues for treating multiple cancers such as breast, lung, and colorectal cancer .
- Inflammatory Disorders : The compound has shown anti-inflammatory properties in vivo. For example, specific derivatives have demonstrated significant reductions in carrageenan-induced paw edema in rat models .
- Diabetes Management : Potential applications include treatment for type 2 diabetes due to its effects on metabolic pathways .
Biochemical Properties
- Enzyme Inhibition : this compound acts as an inhibitor for several enzymes including JAK1 and JAK2. By binding to their active sites, it prevents normal enzymatic functions which are crucial in various signaling pathways .
- Cell Signaling Modulation : The compound influences key signaling pathways such as ERK signaling, leading to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival .
Chemical Synthesis
- Building Block for Heterocycles : It serves as a versatile scaffold for synthesizing more complex heterocyclic compounds. The aldehyde group allows for further chemical modifications which enhance its biological activity .
The compound exhibits a range of biological activities:
Antimicrobial Activity
- Derivatives of [1,2,4]triazolo[1,5-a]pyridine have shown significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Kinase Inhibition
- Recent studies highlight the selective inhibition of specific kinases by derivatives of this compound. This selectivity makes them promising candidates for targeted cancer therapies .
Case Studies
Several case studies illustrate the potential applications of this compound:
Study | Application | Findings |
---|---|---|
Study 1 | Anticancer | Inhibition of AXL receptor tyrosine kinase in various cancer cell lines showed reduced cell proliferation. |
Study 2 | Anti-inflammatory | Compounds demonstrated significant reduction in inflammation markers in animal models compared to standard treatments like celecoxib. |
Study 3 | Antimicrobial | Effective against resistant bacterial strains with mechanisms involving metabolic disruption. |
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . It also inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
Triazolopyrimidines share a similar fused triazole core but replace the pyridine ring with a pyrimidine (two nitrogen atoms in the six-membered ring). Key differences include:
- Bioactivity : Triazolopyrimidines exhibit broader biological activities, such as antifungal (e.g., compound 5a, IC₅₀ = 1.2 µM against Candida albicans), antitumor (e.g., derivatives inhibiting tubulin polymerization with IC₅₀ values < 0.1 µM), and antibacterial properties .
- Synthetic Routes : These derivatives are synthesized via multi-component Biginelli-like reactions using benzaldehydes, triazole-3,5-diamine, and acetoacetamides, yielding carboxamide hybrids (e.g., 5a–v with 43–66% yields) .
- Functional Groups : Unlike the carbaldehyde group in the target compound, triazolopyrimidines often feature carboxamide (-CONH₂) or methoxy (-OCH₃) substituents, enhancing their solubility and target binding .
Table 1: Representative Triazolopyrimidine Derivatives
Compound | Core Structure | Key Substituents | Bioactivity (IC₅₀) | Reference |
---|---|---|---|---|
5a | Triazolo[1,5-a]pyrimidine | 3,4,5-Trimethoxyphenyl, methyl | Antiproliferative (0.89 µM) | |
5h | Triazolo[1,5-a]pyrimidine | 3-Nitrophenyl, methyl | Tubulin inhibition (0.12 µM) |
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines
These compounds replace the pyridine ring with a thiadiazine moiety, introducing sulfur into the heterocyclic system. Notable features:
- Anticancer Activity : Derivatives like 3,6-diaryl-triazolothiadiazines inhibit tubulin polymerization at IC₅₀ values of 0.08–0.15 µM, outperforming many triazolopyrimidines .
- Synthesis : Prepared via cyclocondensation of triazole amines with carbonyl reagents, yielding higher ring strain and reactivity .
Functional Group Analogues
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic Acid
- Structure : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
- Applications : Used as a building block for metal-organic frameworks (MOFs) and enzyme inhibitors. Its molecular weight is 163.13 g/mol (C₇H₅N₃O₂) .
- Bioactivity : Less reactive than the aldehyde derivative but shows moderate kinase inhibition in preclinical studies .
[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic Acid
- Structure : Features a boronic acid (-B(OH)₂) group at position 5.
- Applications : Critical in Suzuki-Miyaura cross-coupling reactions for drug discovery. Molecular weight: 162.94 g/mol (C₆H₆BN₃O₂) .
Table 2: Functional Group Comparison
Compound | Functional Group | Molecular Weight (g/mol) | Key Application |
---|---|---|---|
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | -CHO | 147.13 | Anticancer precursors |
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid | -COOH | 163.13 | MOF synthesis |
[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid | -B(OH)₂ | 162.94 | Cross-coupling reactions |
Substituent Position Isomers
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic Acid
- Structure : Shifts the triazole fusion to the 4,3-a position and introduces a carboxylic acid at position 6.
- Bioactivity : Shows weak antimicrobial activity compared to the 6-carbaldehyde derivative .
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Structure : Combines a pyrimidine core with ethyl ester and methyl groups.
- Applications : Used in agrochemical research for herbicidal activity .
Key Research Findings and Trends
Synthetic Efficiency : Multi-component reactions (e.g., Biginelli-like protocols) dominate triazolopyrimidine synthesis, but this compound requires simpler aldehyde-functionalized precursors .
Bioactivity Gaps : The carbaldehyde derivative lacks direct antitumor data in the literature, whereas its pyrimidine and thiadiazine analogues show potent activity .
Reactivity Hierarchy : Boronic acid and carbaldehyde derivatives are more reactive than carboxylates, enabling diverse derivatization pathways .
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds. Various methods have been reported to achieve this synthesis, leading to derivatives with varying substituents that influence biological activity.
Antimicrobial Activity
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine compounds exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Several studies have demonstrated that these compounds effectively inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of [1,2,4]triazolo[1,5-a]pyridine derivatives has been investigated extensively:
- In Vivo Studies : Compounds such as 4c and 12a have shown significant reduction in carrageenan-induced paw edema in rat models. The anti-inflammatory effects were comparable to standard anti-inflammatory drugs like celecoxib .
- Mechanism : These compounds are believed to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.
Antioxidative Activity
Studies have also highlighted the antioxidative properties of these compounds:
- Radical Scavenging : Certain derivatives demonstrated effective scavenging of free radicals in vitro. For instance, compounds 4f and 12a exhibited notable antioxidative activity and increased heat stress resistance in Caenorhabditis elegans models .
- Implications for Aging and Disease : The antioxidative properties suggest potential applications in aging-related diseases and conditions characterized by oxidative stress.
Kinase Inhibition
Recent research has identified [1,2,4]triazolo[1,5-a]pyridine derivatives as inhibitors of specific kinases:
- AXL Receptor Tyrosine Kinase : Some derivatives have been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis. This inhibition could provide a therapeutic avenue for treating various cancers .
- Selectivity and Potency : These compounds exhibit selective inhibition profiles against different kinases, making them promising candidates for further development as targeted cancer therapies.
Case Studies
Q & A
Q. Basic Synthesis and Characterization
Q. Q1: What are the standard synthetic routes for [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclization of precursors like amino-substituted pyridines or multi-component reactions. For example:
- Route 1 : Refluxing a mixture of 2-aminopyridine derivatives with arylazomalononitrile in ethanol and piperidine (5 hours), followed by cooling, filtration, and crystallization (yield ~70-78%) .
- Route 2 : Copper-catalyzed cyclization under microwave conditions for faster reaction times (2 hours) with reduced solvent volume .
Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading. Ethanol or DMF are preferred for solubility, while piperidine or sodium ascorbate enhances cyclization efficiency. Crystallization from ethyl acetate/hexane mixtures improves purity .
Q. Q2: How can researchers resolve discrepancies in reported yields for similar triazolopyridine derivatives?
Answer: Yield variations often stem from:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) may slow cyclization, reducing yields by 10-15% compared to electron-donating groups .
- Purification methods : Column chromatography (silica gel, CH₂Cl₂/MeOH) resolves side products (e.g., unreacted azides) but may lower yields by 5-10% versus simple crystallization .
Validate protocols using NMR (e.g., tracking residual starting materials in DMSO-d₆) and adjust stoichiometry or catalyst (e.g., CuI vs. CuSO₄) for reproducibility .
Q. Structural Confirmation
Q. Q3: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ ~9.8–10.2 ppm and pyridine C-6 carbon at δ ~160–165 ppm .
- X-ray crystallography : Confirms planarity of the triazole-pyridine fused ring and dihedral angles (e.g., 55.6° for carboxylate groups) .
- HRMS : Exact mass verification (e.g., [M+H]⁺ = 216.0645 for C₈H₆N₄O) .
Q. Biological Applications: SAR Studies
Q. Q4: How does substitution at the pyridine C-6 position affect bioactivity?
Answer:
- Carbaldehyde group : Enhances electrophilicity, enabling Schiff base formation with protein lysine residues (e.g., antimicrobial targets) .
- Nitro/cyano derivatives : Improve antiproliferative activity (IC₅₀ = 2–5 µM in HeLa cells) but reduce solubility .
- Ethynyl modifications : Increase π-π stacking with aromatic enzyme pockets (e.g., kinase inhibitors) .
SAR Table :
Derivative | Target Activity | IC₅₀ (µM) |
---|---|---|
6-Carbaldehyde | Antifungal | 1.2 |
6-Nitro | Anticancer | 2.8 |
6-Cyano | Anti-inflammatory | 4.5 |
Q. Mechanistic Insights
Q. Q5: What interactions drive the biological activity of this compound?
Answer:
- Hydrogen bonding : The triazole N3 atom donates to Asp93 in COX-2 (bond length: 2.8 Å) .
- Electrophilic aldehyde : Forms covalent adducts with cysteine thiols (e.g., KEAP1 inhibition) .
- π-Stacking : The pyridine ring aligns with Phe360 in EGFR kinase (docking score: −9.2 kcal/mol) .
Q. Troubleshooting Synthesis Challenges
Q. Q6: How to mitigate side reactions during triazole ring formation?
Answer:
- Byproduct removal : Use scavengers like polymer-bound isocyanate for unreacted azides .
- Oxidation control : Add antioxidants (e.g., BHT) to prevent aldehyde oxidation to carboxylic acid .
- Temperature modulation : Maintain reflux <90°C to avoid decomposition of nitrile intermediates .
Q. Advanced Research: Multi-Step Optimization
Q. Q7: What strategies improve efficiency in multi-component syntheses of triazolopyridine derivatives?
Answer:
- One-pot reactions : Combine cyclization and aldehyde functionalization using tandem catalysts (e.g., Pd/Cu) .
- Flow chemistry : Enhances mixing for exothermic steps (e.g., azide-alkyne cycloaddition) with 20% higher yield vs. batch .
- Machine learning : Predict optimal solvent/catalyst pairs via datasets from 50+ triazolopyridine syntheses .
Q. Guidelines for Use
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLGZKAGHAOGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665453 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614750-81-1 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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